![molecular formula C10H16Si2 B094053 1,2-Bis(dimethylsilyl)benzene CAS No. 17985-72-7](/img/structure/B94053.png)
1,2-Bis(dimethylsilyl)benzene
Overview
Description
1,2-Bis(dimethylsilyl)benzene is a chemical compound used as a protecting group-reagent for amines and amino acids forming “benzostabase” derivatives . It is an important raw material in organic synthesis .
Chemical Reactions Analysis
1,2-Bis(dimethylsilyl)benzene has been found to be an effective reducing agent in platinum-catalyzed reduction of carboxamides to amines . The reaction tolerates other reducible functional groups such as NO2, CO2R, CN, C═C, Cl, and Br .
Physical And Chemical Properties Analysis
1,2-Bis(dimethylsilyl)benzene has a refractive index of n20/D 1.51 (lit.), a boiling point of 101 °C/13 mmHg (lit.), and a density of 0.898 g/mL at 25 °C (lit.) .
Scientific Research Applications
Protecting Group-Reagent for Amines and Amino Acids
1,2-Bis(dimethylsilyl)benzene is used as a protecting group-reagent for amines and amino acids, forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs .
Organic Synthesis
This compound is an important raw material in organic synthesis . It’s used in the synthesis of a variety of organic compounds due to its unique chemical properties.
Reaction with Olefins and Ynes
1,2-Bis(dimethylsilyl)benzene can react with olefins and ynes . This reaction is useful in the synthesis of various organic compounds.
Ruthenium-Catalyzed Reduction of Carboxylic Acids to Aldehydes
In a study, 1,2-Bis(dimethylsilyl)benzene was used in a ruthenium-catalyzed reaction for the selective reduction of carboxylic acids to aldehydes . This novel transformation is achieved by a one-pot procedure consisting of a ruthenium-catalyzed hydrosilane reduction followed by hydrolysis of the resulting cyclic disilylacetals .
Synthesis of Functional Materials
1,2-Bis(dimethylsilyl)benzene is used in the synthesis of functional materials . For example, it’s used in the synthesis of 9,10-dihydro-9,10-diboraanthracene, a building block of luminescent boron-containing polymers .
Powerful Lewis Acid Catalyst
1,2-Bis(dimethylsilyl)benzene is also used in the synthesis of 9,10-dimethyl-9,10-diboraanthracene, which is a powerful Lewis acid catalyst .
Safety and Hazards
1,2-Bis(dimethylsilyl)benzene is a combustible liquid . It is recommended to keep away from heat, open flames, sparks, and to wear protective gloves, protective clothing, and eye protection .
Relevant Papers
Several papers have been found that discuss 1,2-Bis(dimethylsilyl)benzene. These include a theoretical study on the platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups , and a study on iron disilyl-dicarbonyl complex bearing weakly coordinating η2- (H–Si) moieties .
Mechanism of Action
Target of Action
1,2-Bis(dimethylsilyl)benzene is primarily used as a protecting group reagent for amines and amino acids . The compound’s primary targets are therefore the amine and carboxyl groups in amino acids, which it protects by forming “benzostabase” derivatives .
Mode of Action
The compound interacts with its targets (amines and amino acids) by forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs . This interaction results in the protection of the amine and carboxyl groups in the amino acids, preventing them from reacting with other compounds during a chemical reaction .
Biochemical Pathways
As a protecting group reagent, it plays a crucial role inorganic synthesis , particularly in the synthesis of complex molecules where selective reactions are necessary .
Result of Action
The primary result of the action of 1,2-Bis(dimethylsilyl)benzene is the formation of “benzostabase” derivatives . These derivatives protect the amine and carboxyl groups in amino acids, allowing for selective reactions in organic synthesis .
Action Environment
The action of 1,2-Bis(dimethylsilyl)benzene can be influenced by various environmental factors. For instance, it has a boiling point of 101 °C/13 mmHg and a density of 0.898 g/mL at 25 °C . Therefore, temperature and pressure can affect its state and reactivity. Additionally, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame to maintain its stability and efficacy.
properties
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXBTFQEXVEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422850 | |
Record name | 1,2-Bis(dimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dimethylsilyl)benzene | |
CAS RN |
17985-72-7 | |
Record name | 1,2-Bis(dimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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